molecular formula C14H16N4 B12798160 8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine CAS No. 37598-81-5

8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine

Cat. No.: B12798160
CAS No.: 37598-81-5
M. Wt: 240.30 g/mol
InChI Key: BHVQGUJCKBZIKY-UHFFFAOYSA-N
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Description

Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- is a heterocyclic compound with significant pharmacological potential. This compound belongs to the benzoquinazoline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- typically involves the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization and reduction steps. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(f)quinazoline-1,3-diamine, 5,6-dihydro-8,9-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its stability and reactivity compared to other similar compounds .

Properties

CAS No.

37598-81-5

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

8,9-dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine

InChI

InChI=1S/C14H16N4/c1-7-5-9-3-4-11-12(10(9)6-8(7)2)13(15)18-14(16)17-11/h5-6H,3-4H2,1-2H3,(H4,15,16,17,18)

InChI Key

BHVQGUJCKBZIKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C3=C(CC2)N=C(N=C3N)N

Origin of Product

United States

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